molecular formula C9H11NO3 B15298809 Methyl 2-hydroxy-2-(pyridin-2-yl)propanoate CAS No. 21883-28-3

Methyl 2-hydroxy-2-(pyridin-2-yl)propanoate

Cat. No.: B15298809
CAS No.: 21883-28-3
M. Wt: 181.19 g/mol
InChI Key: NNCWNFDMEUWHDI-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(pyridin-2-yl)propanoate is an organic compound with the molecular formula C9H11NO3 It is a derivative of pyridine and is characterized by the presence of a hydroxyl group and a methyl ester group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-2-(pyridin-2-yl)propanoate typically involves the esterification of 2-hydroxy-2-(pyridin-2-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(pyridin-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-oxo-2-(pyridin-2-yl)propanoate or 2-carboxy-2-(pyridin-2-yl)propanoate.

    Reduction: Formation of 2-hydroxy-2-(pyridin-2-yl)propanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-hydroxy-2-(pyridin-2-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl 2-hydroxy-2-(pyridin-2-yl)propanoate exerts its effects involves interactions with specific molecular targets. The hydroxyl and ester groups allow for hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-2-(4-pyridinyl)propanoate
  • Ethyl 2-hydroxy-2-(pyridin-2-yl)propanoate
  • Methyl 3-(pyridin-2-ylamino)propanoate

Uniqueness

Methyl 2-hydroxy-2-(pyridin-2-yl)propanoate is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity

Properties

IUPAC Name

methyl 2-hydroxy-2-pyridin-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-9(12,8(11)13-2)7-5-3-4-6-10-7/h3-6,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCWNFDMEUWHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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